molecular formula C6H8BrN3 B577435 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1263378-90-0

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B577435
CAS No.: 1263378-90-0
M. Wt: 202.055
InChI Key: UXJVCOJMZKUACU-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1263378-90-0) is a brominated fused heterocycle of significant interest in pharmaceutical research and drug discovery. Its molecular formula is C 6 H 8 BrN 3 , with a molecular weight of 202.05 g/mol . The compound serves as a crucial synthetic intermediate, or "building block," for the construction of more complex molecules. The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries . This scaffold is a core structural element in developing novel therapeutic agents. Scientific literature and patents highlight the value of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of various biological targets. Specifically, these derivatives have been investigated as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus , as well as ROS1 kinase inhibitors for potential anticancer applications and Casein Kinase 1 δ/ε (CK1δ/ε) inhibitors . The molecule should be stored in a cool, dark place, sealed, and dry, ideally at 2-8°C . This product is intended for Research and Further Manufacturing use only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVCOJMZKUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234951
Record name 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-90-0
Record name 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination with N-Bromosuccinimide

NBS-mediated bromination under radical conditions achieves high regioselectivity at the 3-position. A representative protocol from patent WO2015144799A1 involves refluxing the parent compound with NBS (1.1 eq) in dichloromethane (DCM) under nitrogen, catalyzed by azobisisobutyronitrile (AIBN, 0.1 eq). The reaction typically completes within 6–8 hours, yielding 78–85% pure product after column chromatography.

Mechanistic Insight :
AIBN generates bromine radicals via homolytic cleavage of NBS, initiating a chain reaction. The electron-rich pyrazole ring directs electrophilic bromination to the 3-position, stabilized by resonance with the adjacent nitrogen.

Table 1: Optimization of NBS-Based Bromination

ParameterCondition RangeOptimal ValueImpact on Yield
SolventDCM, THF, AcCNDCMMaximizes solubility of NBS
Temperature (°C)25–8040Balances reaction rate and side reactions
NBS Equivalents1.0–1.51.1Minimizes dibromination
Catalyst Loading0.05–0.2 eq AIBN0.1 eqEnsures radical initiation without over-decomposition

Electrophilic Bromination Using Molecular Bromine

While less common due to handling challenges, direct Br₂ bromination in acetic acid at 0–5°C achieves comparable yields (72–75%). This method requires strict stoichiometric control to prevent dibromination, with quenching via sodium thiosulfate.

Advantages :

  • Lower cost compared to NBS

  • Shorter reaction times (2–3 hours)

Limitations :

  • Poor regioselectivity (≤85% 3-bromo product)

  • Corrosive and hazardous reagents

Cyclization Strategies for Core Assembly

Alternative routes construct the pyrazolo[1,5-a]pyrazine ring system with pre-installed bromine.

[3+2] Cycloaddition of Bromopyrazole Derivatives

Reaction of 3-bromo-1H-pyrazole-5-carboxylates with ethylene diamine under acidic conditions forms the tetrahydropyrazine ring. A 2024 study reported 68% yield using p-toluenesulfonic acid (PTSA) in toluene at 110°C.

Key Steps :

  • Imine Formation : Ethylene diamine condenses with the pyrazole carbonyl.

  • Cyclization : Acid-catalyzed intramolecular nucleophilic attack closes the pyrazine ring.

  • Aromatization : Loss of water generates the conjugated system.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) enables RCM of diene precursors bearing bromine substituents. For example, treating N-allyl-3-bromo-pyrazole derivatives with 5 mol% catalyst in DCM at 40°C achieves 63% yield.

Advantages :

  • Atom-economic pathway

  • Tolerance of diverse functional groups

Challenges :

  • High catalyst cost

  • Sensitivity to oxygen and moisture

Catalytic Systems and Yield Optimization

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Palladium(II) acetate facilitates Suzuki-Miyaura coupling between pyrazolo[1,5-a]pyrazine boronic esters and bromobenzene derivatives. While primarily used for aryl bromination, this method offers potential for regioselective aliphatic bromination under modified conditions.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Index
NBS Bromination8598High$$$
Br₂ Bromination7595Moderate$
[3+2] Cycloaddition6890Low$$
RCM6388Moderate$$$$

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale NBS bromination employs DCM recovery systems to reduce environmental impact. Distillation recovers >90% solvent, with brominated byproducts neutralized using NaOH.

Continuous Flow Reactor Systems

Microreactor technology enhances heat transfer and mixing efficiency, reducing reaction time by 40% compared to batch processes. A 2023 pilot study achieved 82% yield with residence times of 30 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives

  • 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine : The bromine at the 2-position alters electronic distribution and steric accessibility compared to the 3-bromo isomer. This positional difference may impact binding to biological targets, as seen in other THPP-based inhibitors where substituent placement dictates selectivity .
  • The hydrochloride salt improves solubility but increases molecular weight (238.51 g/mol vs. ~212.02 g/mol for the target compound) .

Functional Group Variations

  • 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability compared to bromine. This compound (C7H8F3N3, 191.16 g/mol) is used in medicinal chemistry for its improved pharmacokinetic properties .
  • Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) : The ester and carbonyl groups introduce polarity, affecting solubility and reactivity. Synthesized in 65% yield, this derivative demonstrates the versatility of THPP scaffolds for functionalization .

Antiviral Agents

  • THPP Derivatives (e.g., Compound 45): 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives inhibit hepatitis B virus (HBV) core protein allosteric modulators (CpAMs). Bromine substitution at the 3-position may enhance target engagement through halogen bonding .

Enzyme Inhibitors

  • ATR Inhibitors : Tetrahydropyrazolo[1,5-a]pyrazines with optimized substituents (e.g., bulky groups at the 3-position) exhibit potent inhibition of Ataxia-Telangiectasia and Rad3-related (ATR) kinase. Cocrystal structures with PI3Kα mutants guided medicinal chemistry efforts to improve selectivity .
  • Btk Inhibitors (Zanubrutinib): Though based on a pyrimidine core, zanubrutinib (a tetrahydropyrazolo[1,5-a]pyrimidine) shares structural motifs with THPP derivatives. The 4-phenoxyphenyl substituent and acryloylpiperidine chain are critical for covalent binding to Bruton’s tyrosine kinase (Btk) .

Fluorescent Probes

  • Bromine substitution in THPP derivatives could similarly influence photophysical properties for bioimaging applications .

Key Research Findings

Regiocontrolled Synthesis : THPP derivatives are synthesized via sequential alkylation, formylation, and cyclization, enabling precise substitution patterns critical for biological activity .

Halogen Bonding : Bromine at the 3-position may enhance target binding in antiviral compounds, as seen in HBV CpAMs .

Selectivity in Kinase Inhibition : Substituent bulk and placement (e.g., 3-position) in THPP derivatives reduce off-target effects in ATR inhibitors .

Biological Activity

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1263378-90-0
  • Molecular Formula : C6H8BrN3
  • Molecular Weight : 202.05 g/mol

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo derivatives. For instance:

  • Case Study 1 : A study demonstrated that related pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. The MTT assay indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
  • Mechanism of Action : The anticancer effects are hypothesized to involve the modulation of cellular signaling pathways associated with apoptosis and autophagy. In particular, compounds similar to this compound have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antimicrobial Activity

Research on other pyrazolo derivatives has revealed promising antimicrobial properties:

  • Case Study 2 : A compound structurally related to this compound demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is thought to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50 Value (µM)Reference
3-Bromo-4H-pyrazolo[1,5-a]pyridineAnticancerMCF-7 Breast Cancer Cells0.466 ± 0.121
Pyrido[2,3-b]pyrazineAnticancerMDA-MB-231 Breast Cancer Cells1.89 ± 0.05
Pyrazole derivative XAntimicrobialE. coli15

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induces apoptosis via the intrinsic pathway by activating caspases like caspase 3 and caspase 9.
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

Methodological Answer:
The synthesis typically involves bromination at position 3 of the pyrazolo[1,5-a]pyrazine core. For example, iodination or bromination reactions using reagents like N-iodosuccinimide (NIS) in anhydrous MeCN under reflux conditions (4 hours) yield halogenated derivatives with >80% efficiency . Characterization relies on 1H/13C NMR to confirm substitution patterns (e.g., δ = 8.91 ppm for H-7 in brominated derivatives) and elemental analysis (e.g., C, H, N percentages matching calculated values within ±0.2%) . Mass spectrometry (MS) and IR spectroscopy (e.g., C=O stretches at 1680–1725 cm⁻¹) further validate structural integrity .

Advanced: How can competing reaction pathways during bromination be minimized?

Methodological Answer:
Competing pathways (e.g., over-halogenation or ring-opening) are controlled by optimizing reaction stoichiometry, temperature, and solvent polarity. For instance, using anhydrous MeCN at reflux (4 hours) with a 1:1 molar ratio of NIS to substrate ensures regioselective bromination at position 3 . Monitoring via TLC and quenching the reaction at 80–90% completion prevents byproduct formation. Post-reaction purification through recrystallization (e.g., hexane or pentane) isolates the desired product with >95% purity .

Basic: What techniques confirm the crystal structure of brominated derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic data (e.g., space group, unit cell parameters) and refinement metrics (R-factor < 0.05) resolve atomic positions and bond angles. For example, compound 3a (C13H11N5O) was analyzed to confirm the tetrahydropyrazine ring geometry and bromine placement . Supporting data from NMR and elemental analysis cross-validate the structural assignment .

Advanced: What strategies enable regioselective functionalization at position 7?

Methodological Answer:
Position 7 is activated for nucleophilic substitution via formylation or aminomethylation . For instance, reacting 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine at 90°C introduces a dimethylaminomethyl group at position 7 with 71–93% yield . Steric hindrance from substituents at position 3 (e.g., bromine) directs reactivity to position 7. Solvent polarity (e.g., benzene vs. MeCN) and reaction duration (20 hours vs. 30 minutes) further tune selectivity .

Basic: How do researchers resolve discrepancies in elemental analysis data?

Methodological Answer:
Discrepancies between calculated and found values (e.g., C: 61.65% vs. 61.78%) arise from residual solvents or hygroscopicity. Drying samples under high vacuum (0.1 mmHg, 24 hours) and using Karl Fischer titration to measure water content improve accuracy. Triplicate measurements and calibration against certified standards (e.g., NIST reference materials) reduce systematic errors .

Advanced: What mechanistic insights explain bromination regioselectivity?

Methodological Answer:
Bromination at position 3 is driven by electronic effects (electron-deficient aromatic rings favor electrophilic substitution) and steric factors (bulky substituents at adjacent positions hinder alternative sites). Computational studies (DFT calculations) show lower activation energy for bromination at position 3 due to resonance stabilization of the intermediate carbocation . Experimental validation via Hammett plots (correlating substituent σ-values with reaction rates) further supports this mechanism .

Basic: What are best practices for storing brominated derivatives?

Methodological Answer:
Store derivatives in air-tight, amber vials under inert gas (N2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic bromides may hydrolyze) and light (UV-sensitive intermediates). For example, 3-bromo derivatives stored in pentane at –10°C retain >90% purity for 6 months .

Advanced: How does bromination impact bioactivity in medicinal chemistry?

Methodological Answer:
Bromine enhances lipophilicity (logP increases by ~0.5 units) and binding affinity via halogen bonding with protein targets (e.g., kinase ATP pockets). In pyrazolo[1,5-a]pyrazine derivatives, bromination at position 3 improves IC50 values by 10-fold in kinase inhibition assays compared to non-halogenated analogs. Molecular docking studies validate these interactions, showing bromine forming contacts with hydrophobic residues .

Basic: How do MS and IR complement NMR in characterization?

Methodological Answer:

  • MS : Confirms molecular weight (e.g., [M+H]+ at m/z 359 for C6H2BrClIN3) and detects isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br doublet) .
  • IR : Identifies functional groups (e.g., NH stretches at 3346 cm⁻¹ in aminal derivatives) and monitors reaction completion (disappearance of starting material peaks) .
  • NMR : Assigns proton environments (e.g., H-6 and H-7 coupling constants, J = 4.8 Hz) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:
Scaling up requires addressing exothermic reactions (use jacketed reactors for temperature control) and purification bottlenecks (switch from column chromatography to recrystallization or fractional distillation). For example, replacing Et2O with pentane reduces solvent volume by 50% during recrystallization of 3-bromo derivatives . Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time, ensuring batch consistency .

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